
2-(1H-Benzimidazol-1-yl)ethane-1-thiol
Vue d'ensemble
Description
2-(1H-Benzimidazol-1-yl)ethane-1-thiol, also known as BZT, is a chemical compound that has been extensively studied for its potential use in scientific research. BZT belongs to the class of thiol-containing compounds, which have been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
2-(1H-Benzimidazol-1-yl)ethane-1-thiol acts as a selective dopamine uptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in enhanced dopamine signaling and neurotransmission. The exact mechanism of action of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol is not fully understood, but it is believed to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into presynaptic neurons.
Effets Biochimiques Et Physiologiques
2-(1H-Benzimidazol-1-yl)ethane-1-thiol has been shown to exhibit a range of biochemical and physiological effects, including increased dopamine signaling, enhanced locomotor activity, and increased reward-seeking behavior. These effects are thought to be due to the inhibition of DAT by 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, which leads to an increase in dopamine concentration in the synaptic cleft.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-Benzimidazol-1-yl)ethane-1-thiol has several advantages as a research tool, including its selectivity for DAT and its potential use in the treatment of neurological disorders and addiction. However, there are also several limitations to the use of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for research on 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, including the development of more selective and potent dopamine uptake inhibitors, the investigation of the potential therapeutic uses of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in neurological disorders and addiction, and the exploration of the biochemical and physiological effects of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in different animal models. Further research is needed to fully understand the potential uses and limitations of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a research tool and therapeutic agent.
Conclusion
In conclusion, 2-(1H-Benzimidazol-1-yl)ethane-1-thiol is a chemical compound that has been extensively studied for its potential use in scientific research. 2-(1H-Benzimidazol-1-yl)ethane-1-thiol acts as a selective dopamine uptake inhibitor and has been shown to exhibit a range of biochemical and physiological effects. While there are several advantages to the use of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a research tool, there are also several limitations that must be carefully considered. Future research on 2-(1H-Benzimidazol-1-yl)ethane-1-thiol has the potential to lead to new insights into the mechanisms of dopamine signaling and the development of new treatments for neurological disorders and addiction.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-1-yl)ethane-1-thiol has been the subject of numerous scientific studies due to its potential use as a selective dopamine uptake inhibitor. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 2-(1H-Benzimidazol-1-yl)ethane-1-thiol has also been studied for its potential use in drug abuse and addiction research, as it has been shown to inhibit the reuptake of dopamine in the brain, which is a key mechanism in the development of addiction.
Propriétés
Numéro CAS |
135206-61-0 |
|---|---|
Nom du produit |
2-(1H-Benzimidazol-1-yl)ethane-1-thiol |
Formule moléculaire |
C9H10N2S |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
2-(benzimidazol-1-yl)ethanethiol |
InChI |
InChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 |
Clé InChI |
RJNFOYZSIWLCOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CCS |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CCS |
Synonymes |
1H-Benzimidazole-1-ethanethiol(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


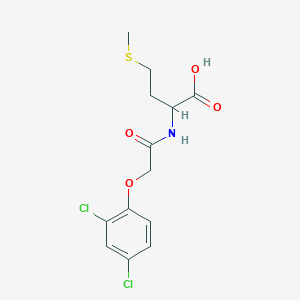
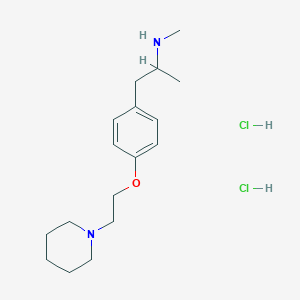
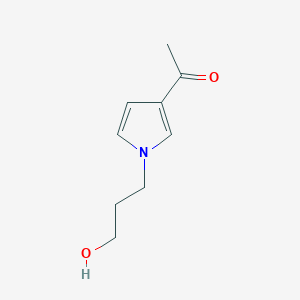

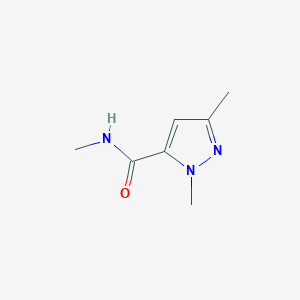



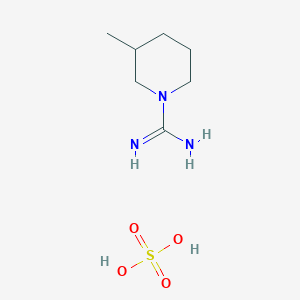

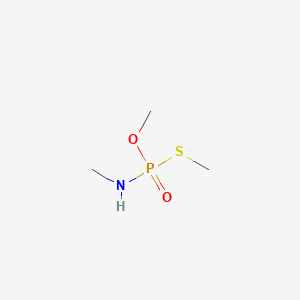
![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)
